Gypenoside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

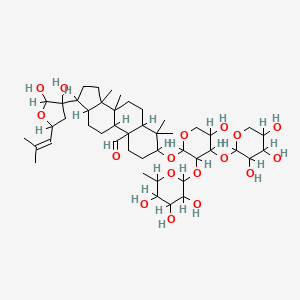

17-[2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)16-23-17-46(56,41(55)60-23)25-10-13-43(6)24(25)8-9-29-44(43,7)14-11-28-42(4,5)30(12-15-45(28,29)20-47)61-40-37(63-39-35(54)33(52)31(50)22(3)59-39)36(27(49)19-58-40)62-38-34(53)32(51)26(48)18-57-38/h16,20,22-41,48-56H,8-15,17-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJURGRVZASRDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gypenoside A: A Multifaceted Regulator of Cancer Cell Fate - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside A, a triterpenoid saponin derived from the medicinal plant Gynostemma pentaphyllum, has emerged as a promising natural compound with potent anti-cancer properties. Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), halt the cell cycle, and impede metastasis across a spectrum of cancer types. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the anti-cancer effects of this compound and related gypenosides, with a focus on key signaling pathways, experimental data, and detailed methodologies for its investigation.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing:

-

Apoptosis: this compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It modulates the expression of Bcl-2 family proteins to favor a pro-apoptotic state, facilitates the release of cytochrome c, and activates the caspase cascade.

-

Cell Cycle Arrest: Gypenosides can arrest the cell cycle at various checkpoints, notably the G0/G1 and S phases, by influencing the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

-

Inhibition of Metastasis: this compound has been shown to suppress the migratory and invasive potential of cancer cells by downregulating key signaling pathways and effector molecules involved in cell motility and invasion, such as matrix metalloproteinases (MMPs).

-

Autophagy and Endoplasmic Reticulum (ER) Stress: this compound can induce autophagy and ER stress, which, depending on the cellular context, can either contribute to or protect against cell death.

Quantitative Data on Gypenoside Activity

The efficacy of gypenosides varies across different cancer cell lines and specific gypenoside compounds. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of Gypenosides in Cancer Cell Lines

| Gypenoside | Cancer Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Citation |

| Gypenosides (Gyp) | colo 205 | Human Colon Cancer | 113.5 µg/ml | Not Specified | [1] |

| Gypenosides (Gyp) | HGC-27 | Human Gastric Cancer | ~50 µg/mL | 24 | [2][3] |

| Gypenosides (Gyp) | SGC-7901 | Human Gastric Cancer | ~100 µg/mL | 24 | [2][3] |

| Gypenoside L (Gyp-L) | 769-P | Clear Cell Renal Cell Carcinoma | 60 µM | 48 | |

| Gypenoside L (Gyp-L) | ACHN | Clear Cell Renal Cell Carcinoma | 70 µM | 48 | |

| Gypenoside LI (Gyp-LI) | 769-P | Clear Cell Renal Cell Carcinoma | 45 µM | 48 | |

| Gypenoside LI (Gyp-LI) | ACHN | Clear Cell Renal Cell Carcinoma | 55 µM | 48 | |

| Gypenosides (Gyp) | T24 | Human Bladder Cancer | ~550 µg/mL | Not Specified | [4] |

| Gypenosides (Gyp) | 5637 | Human Bladder Cancer | ~180 µg/mL | Not Specified | [4] |

Table 2: Gypenoside-Induced Apoptosis and Cell Cycle Arrest

| Gypenoside | Cancer Cell Line | Effect | Method | Key Findings | Citation |

| Gypenosides (Gyp) | HGC-27 & SGC-7901 | Apoptosis Induction | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptotic cells. | [2][3] |

| Gypenoside LI (Gyp-LI) | MDA-MB-231 & MCF-7 | Cell Cycle Arrest | Flow Cytometry | Arrest at G0/G1 phase. | [5] |

| Gypenosides (Gyp) | T24 & 5637 | Cell Cycle Arrest | Flow Cytometry | Blockage at the G0/G1 phase. | [4] |

| Gypenosides (Gyp) | A549 | Cell Cycle Arrest | Flow Cytometry | G0/G1 arrest. | [6] |

Table 3: Modulation of Key Proteins by Gypenosides

| Gypenoside | Cancer Cell Line | Protein | Change in Expression | Citation |

| Gypenosides (Gyp) | colo 205 | Bcl-2 | Decreased | [1] |

| Bcl-xl | Decreased | [1] | ||

| Bax | Increased | [1] | ||

| p53 | Increased | [1] | ||

| Cytochrome c | Increased (Release) | [1] | ||

| Caspase-3 | Activated | [1] | ||

| Gypenosides (Gyp) | HGC-27 & SGC-7901 | Bcl-2 | Decreased | [2] |

| Bcl-xl | Decreased | [2] | ||

| Bax | Increased | [2] | ||

| Cleaved Caspase-3 | Increased | [2] | ||

| Gypenosides (Gyp) | T24 & 5637 | CDK2, CDK4, Cyclin D1 | Decreased | [4] |

| Gypenoside L (Gyp-L) | ECA-109 & TE-1 | LC3-II | Increased | |

| p62 | Increased |

Signaling Pathways Modulated by this compound

This compound orchestrates its anti-cancer effects by modulating several critical signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated. Gypenosides have been shown to inhibit this pathway, leading to decreased cancer cell viability and induction of apoptosis.[2][3]

Figure 1: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Intrinsic Apoptosis Pathway

This compound induces apoptosis through the mitochondrial-dependent intrinsic pathway by altering the balance of pro- and anti-apoptotic Bcl-2 family proteins. This leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1][7]

Figure 2: this compound induces intrinsic apoptosis via Bcl-2 family proteins.

Cell Cycle Regulation

Gypenosides cause cell cycle arrest, primarily at the G0/G1 checkpoint, by upregulating CDK inhibitors like p21 and p27 and downregulating the expression of key cell cycle progression proteins such as CDK2, CDK4, and Cyclin D1.[4][7]

Figure 3: this compound induces G0/G1 cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-cancer effects of this compound.

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µg/mL) for 24, 48, or 72 hours.

-

Reagent Addition:

-

CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 150 µL of DMSO to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined by plotting cell viability against the log of this compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, Bcl-2, Bax, Caspase-3, LC3B, p62) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cancer cell migration.

-

Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

-

Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing this compound at various concentrations.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is calculated to determine the effect of this compound on cell migration.

Conclusion

This compound and its derivatives represent a compelling class of natural compounds with significant potential for cancer therapy. Their ability to simultaneously target multiple key oncogenic signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, underscores their promise as multi-targeted anti-cancer agents. The detailed mechanisms and methodologies presented in this guide provide a solid foundation for further research and development of gypenoside-based therapeutics. Future studies should focus on elucidating the in vivo efficacy and safety of specific gypenosides and exploring their potential in combination with conventional chemotherapy and immunotherapy to enhance anti-tumor responses.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]

- 4. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Gypenoside A: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside A, a dammarane-type triterpenoid saponin isolated from Gynostemma pentaphyllum, has emerged as a compound of significant interest in pharmacological research. This document provides an in-depth technical overview of the multifaceted pharmacological properties of this compound. It covers its anti-cancer, anti-inflammatory, neuroprotective, cardiovascular, and metabolic effects, with a focus on its molecular mechanisms of action. This guide is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts.

Introduction

Gynostemma pentaphyllum, a perennial vine of the Cucurbitaceae family, has a long history of use in traditional medicine, particularly in East Asia.[1] The primary bioactive constituents of this plant are a diverse group of saponins known as gypenosides.[1] Among these, this compound stands out for its wide range of potent pharmacological activities.[2] This technical guide synthesizes the current scientific knowledge on this compound, presenting its effects and underlying mechanisms in a structured format for researchers and drug development professionals.

Anti-Cancer Properties

This compound exhibits significant anti-proliferative and pro-apoptotic effects across various cancer cell lines.[2][3] Its primary mechanism involves the induction of apoptosis and cell cycle arrest, often mediated through the modulation of key signaling pathways.[2][3]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A primary anti-cancer mechanism of gypenosides, including this compound, is the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3][4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] this compound treatment has been shown to decrease the phosphorylation of key proteins in this pathway, including Akt and mTOR, leading to the downstream induction of apoptosis.[2][4]

Quantitative Data: Anti-Cancer Effects

The following table summarizes the cytotoxic effects of various gypenosides on different cancer cell lines.

| Gypenoside | Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |

| Gypenoside L | 769-P | Renal Cell Carcinoma | 60 | 48 | [5] |

| Gypenoside L | ACHN | Renal Cell Carcinoma | 70 | 48 | [5] |

| Gypenoside LI | 769-P | Renal Cell Carcinoma | 45 | 48 | [5] |

| Gypenoside LI | ACHN | Renal Cell Carcinoma | 55 | 48 | [5] |

| Gypenosides | T24 | Bladder Cancer | ~303 (550 µg/mL) | 24 | [6] |

| Gypenosides | 5637 | Bladder Cancer | ~99 (180 µg/mL) | 24 | [6] |

| Gypenosides | HGC-27 | Gastric Cancer | ~50 µg/mL | 24 | [2][3] |

| Gypenosides | SGC-7901 | Gastric Cancer | ~100 µg/mL | 24 | [2][3] |

Experimental Protocols

This protocol is adapted from methodologies used in gypenoside research.[6][7]

-

Cell Plating: Seed cancer cells (e.g., HGC-27, T24) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-1200 µg/mL) for 24 to 48 hours.[6]

-

Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well.[6][7]

-

Incubation: Incubate the plates for 1.5-4 hours at 37°C.[6][7]

-

Solubilization (for MTT): Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and shake for 10 minutes to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the optical density at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[6][8]

This protocol is based on methods described for gypenoside-induced apoptosis analysis.[3][9]

-

Cell Treatment: Plate cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.[3]

-

Cell Harvesting: Collect both adherent and floating cells, and wash twice with cold PBS.

-

Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add 2.5 µL of PE Annexin V and 2.5 µL of 7-AAD viability staining solution.[3]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Anti-Inflammatory Properties

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[10][11] This is primarily achieved through the suppression of key inflammatory signaling pathways.

Mechanism of Action: NF-κB and MAPK Pathway Inhibition

This compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[12][13] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[12][14] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[10][12][14] Additionally, this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of ERK, JNK, and p38, which are upstream regulators of NF-κB.[3][12]

Quantitative Data: Anti-Inflammatory Effects

| Model System | Inducer | This compound Conc. | Measured Effect | % Inhibition/Reduction | Reference |

| RAW 264.7 cells | LPS (1 µg/mL) | 3.1 µg/mL (IC50) | NO Production | 50% | [13] |

| BEAS-2B cells | TNF-α/IL-4 | 0-10 µM | IL-6, IL-8, CCL5, etc. | Significant Reduction | [10] |

| Murine Asthma Model | Ovalbumin | 10-30 mg/kg | IL-4, IL-5, IL-13, TNF-α, IL-6 | Significant Reduction | [10] |

| Human OA Chondrocytes | IL-1β | Dose-dependent | NO and PGE2 production | Dose-dependent Inhibition | [11] |

Experimental Protocols

This protocol is a general guide based on standard ELISA procedures used in this compound research.[15][16]

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α, anti-IL-6) overnight at 4°C.[17]

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants (from cells treated with this compound and an inflammatory stimulus like LPS) and standards to the wells and incubate for 2 hours at room temperature.[15]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash and add streptavidin-HRP conjugate. Incubate for 20-30 minutes.

-

Substrate Addition: Wash and add a substrate solution (e.g., TMB).

-

Reaction Stop & Reading: Stop the reaction with a stop solution (e.g., H₂SO₄) and read the absorbance at 450 nm.[16]

This protocol is adapted from studies investigating this compound's effect on these pathways.[12]

-

Protein Extraction: Extract total, cytoplasmic, and nuclear proteins from treated cells.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38.[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Properties

This compound has demonstrated significant neuroprotective effects in various models of neurological damage, including oxidative stress-induced injury and excitotoxicity.[13][18]

Mechanism of Action

The neuroprotective effects of gypenosides are multifaceted, involving the attenuation of oxidative stress, inhibition of apoptosis, and reduction of glutamate excitotoxicity.[18][19] Gypenoside XVII, a closely related compound, has been shown to reduce glutamate release from nerve terminals with an IC50 of 16 µM by inhibiting presynaptic Ca²⁺ channels.[19][20] Gypenosides also protect dopaminergic neurons from MPP+-induced injury by increasing antioxidant enzyme activity.[18]

Quantitative Data: Neuroprotective Effects

| Model System | Toxin/Injury Model | Gypenoside Conc. | Measured Effect | Outcome | Reference |

| Primary Nigral Culture | MPP+ | Dose-dependent | Dopamine Uptake | Attenuated reduction | [18] |

| Primary Nigral Culture | MPP+ | Dose-dependent | TH+ Neuron Loss | Attenuated loss | [18] |

| Rat Cortical Synaptosomes | 4-AP Evoked | 16 µM (IC50) | Glutamate Release | 50% Inhibition | [20] |

| Rat Model | Kainic Acid | Pretreatment | Neuronal Cell Injury | Rescued injury | [19] |

Experimental Protocols

This protocol is based on methods used to evaluate the neuroprotective effects of related compounds.[4][21]

-

Anesthesia and Surgery: Anesthetize male Sprague-Dawley or ICR mice. Induce middle cerebral artery occlusion (MCAO) by inserting a nylon monofilament into the internal carotid artery to block the origin of the MCA.[4][22]

-

Ischemia and Reperfusion: Maintain the occlusion for a set period (e.g., 2 hours), then withdraw the filament to allow reperfusion.[22]

-

This compound Administration: Administer this compound (e.g., 5-20 mg/kg, i.p. or gavage) at a specified time relative to the I/R injury (e.g., for 7 days before surgery).[4][21]

-

Neurological Scoring: At various time points post-reperfusion (e.g., 24 hours), assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: Euthanize the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct volume.

Cardiovascular and Metabolic Properties

This compound and related gypenosides exhibit beneficial effects on the cardiovascular system and metabolic regulation. These include vasodilation, protection against ischemia-reperfusion injury, and regulation of glucose and lipid metabolism.[1][8][11]

Mechanism of Action: AMPK Pathway Activation and NO Release

Gypenosides can activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[23][24] AMPK activation can be mediated by upstream kinases like LKB1 and CaMKKβ.[25][26] Activated AMPK promotes glucose uptake and fatty acid oxidation while inhibiting lipid synthesis.[23] In the cardiovascular system, gypenosides elicit vasorelaxation by stimulating the release of nitric oxide (NO) from endothelial cells.[11]

Quantitative Data: Cardiovascular and Metabolic Effects

| Model System | Gypenoside Conc./Dose | Measured Effect | Outcome | Reference |

| Porcine Coronary Artery | 0.1-100 µg/mL | Vasorelaxation | Concentration-dependent | [11] |

| Anesthetized Guinea-pigs | 2.5, 5, 10 mg/kg (i.v.) | Pitressin-induced coronary spasm | Protective effect | [1][22] |

| HFD-fed Mice | 100, 300 mg/kg/day | Firmicutes/Bacteroidetes Ratio | 20% and 58.6% decrease | [27] |

| HepG2 cells | 0-20 µM | Lipid Accumulation (Oleic acid-induced) | Significant decrease | [23] |

Experimental Protocols

This protocol is based on standard methods for measuring glucose uptake in adipocytes or muscle cells.[28][29]

-

Cell Differentiation: Differentiate pre-adipocytes (e.g., 3T3-L1) or myoblasts (e.g., C2C12) into mature cells.

-

Serum Starvation: Wash cells and incubate in serum-free medium for 2-4 hours.

-

Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 30 minutes), with or without insulin.

-

Glucose Uptake: Add [³H]2-deoxy-D-glucose to the medium and incubate for 10-15 minutes.

-

Wash and Lyse: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter to quantify glucose uptake.

This protocol is a standard method for visualizing and quantifying lipid accumulation.[23][30]

-

Induce Lipid Accumulation: Treat cells (e.g., HepG2) with a lipogenic stimulus like oleic acid (e.g., 0.5 mM for 48 hours).[23]

-

This compound Treatment: Treat the cells with this compound for 24 hours.

-

Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.[30]

-

Staining: Wash with water and then with 60% isopropanol. Stain with a working solution of Oil Red O for 15-20 minutes.

-

Imaging and Quantification: Wash away excess stain. Acquire images using a microscope. For quantification, elute the stain from the cells with 100% isopropanol and measure the absorbance at approximately 540 nm.[30]

Conclusion and Future Directions

This compound is a promising natural compound with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, cardiovascular, and metabolic benefits. Its mechanisms of action are complex, involving the modulation of multiple critical signaling pathways such as PI3K/Akt/mTOR, NF-κB, MAPK, and AMPK. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute further studies.

Future research should focus on several key areas:

-

Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its translation into a therapeutic agent.

-

In Vivo Efficacy and Safety: More extensive in vivo studies in relevant animal models are needed to confirm the therapeutic efficacy and establish the safety profile of this compound.

-

Clinical Trials: Well-designed clinical trials are the ultimate step to validate the therapeutic potential of this compound in human diseases.

-

Synergistic Effects: Exploring the potential synergistic effects of this compound with existing therapeutic agents could lead to more effective combination therapies.

By continuing to unravel the intricate pharmacological properties of this compound, the scientific community can pave the way for the development of novel and effective treatments for a range of debilitating diseases.

References

- 1. Cardiovascular effects of the aqueous extract of Gynostemma pentaphyllum Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of Gypenoside XVII against cerebral ischemia/reperfusion injury via SIRT1-FOXO3A- and Hif1a-BNIP3-mediated mitochondrial autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gypenoside attenuates renal ischemia/reperfusion injury in mice by inhibition of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gypenosides exert cardioprotective effects by promoting mitophagy and activating PI3K/Akt/GSK-3β/Mcl-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gypenosides ameliorate high-fat diet-induced nonalcoholic fatty liver disease in mice by regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound from Gynostemma pentaphyllum Attenuates Airway Inflammation and Th2 Cell Activities in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The direct release of nitric oxide by gypenosides derived from the herb Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. h-h-c.com [h-h-c.com]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. Gypenosides protects dopaminergic neurons in primary culture against MPP(+)-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Ginsenoside Rg1 attenuates cerebral ischemia-reperfusion injury due to inhibition of NOX2-mediated calcium homeostasis dysregulation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Gypenoside XIII regulates lipid metabolism in HepG2 hepatocytes and ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ginsenoside CK ameliorates hepatic lipid accumulation via activating the LKB1/AMPK pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Enhancement of Glucose Uptake in Mouse Skeletal Muscle Cells and Adipocytes by P2Y6 Receptor Agonists | PLOS One [journals.plos.org]

- 29. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Effects of Flavanone Derivatives on Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells [mdpi.com]

Gypenoside A: A Technical Guide to its Discovery, Sourcing, and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside A, a dammarane-type triterpenoid saponin, is a principal bioactive constituent of the perennial herb Gynostemma pentaphyllum (Thunb.) Makino. This document provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. It covers the historical discovery and botanical source, detailed physicochemical properties, and established protocols for its extraction and isolation. Furthermore, this guide delves into the molecular mechanisms of this compound, with a focus on its modulation of key signaling pathways implicated in inflammation and cellular homeostasis, supported by quantitative data from relevant preclinical studies.

Discovery and Botanical Source

Gynostemma pentaphyllum, a member of the Cucurbitaceae family, has a long history of use in traditional medicine in several Asian countries.[1] It is colloquially known as "Southern Ginseng" due to the structural similarity of its saponins to the ginsenosides found in Panax ginseng.[2] While the plant has been used for centuries, the specific isolation and characterization of its numerous saponins, known as gypenosides, is a more recent scientific endeavor. The determination of the glycosyl sequence of this compound was reported in 1997 by Liu G, et al.[3] Gypenosides are considered the primary active components responsible for the diverse pharmacological effects attributed to G. pentaphyllum.[4]

Physicochemical Properties of this compound

This compound is a complex molecule with a high molecular weight and polarity due to its multiple sugar moieties.[5] These characteristics influence its solubility and pharmacokinetic profile.

| Property | Value | Reference |

| Chemical Formula | C₄₆H₇₄O₁₇ | [4] |

| Molecular Weight | 899.07 g/mol | [3] |

| CAS Number | 157752-01-7 | [3] |

| Appearance | Powder | N/A |

| Solubility | DMSO: 100 mg/mL (111.23 mM) | [3] |

| Storage | Store at -20°C | [3] |

Concentration of Gypenosides in Gynostemma pentaphyllum

The concentration of gypenosides in G. pentaphyllum can vary depending on the part of the plant, its geographical origin, and the extraction method used.

| Plant Part/Extract | Gypenoside Content | Extraction Solvent | Reference |

| Tetraploid GP Leaves | 7.43 mg/g | N/A | [6] |

| Commercial Sample GP2 | 132.6 mg/g (total saponins) | 100% Ethanol | [7] |

| Commercial Sample GP4 | 63.5 mg/g (total flavonoids) | 50% Acetone | [7] |

| Commercial Sample GP1 | 44.3 mg/g (total phenolics) | 50% Acetone | [7] |

Experimental Protocols

Extraction and Purification of Gypenosides from Gynostemma pentaphyllum

This protocol outlines a common method for the extraction and purification of gypenosides, employing ethanol extraction followed by macroporous resin chromatography.

Methodology:

-

Preparation of Plant Material: The aerial parts of Gynostemma pentaphyllum are dried and ground into a coarse powder (10-20 mesh).[8]

-

Ethanol Extraction: The powdered plant material is subjected to reflux extraction with 30-70% ethanol at a ratio of 6-10 mL of solvent per gram of medicinal powder. This is repeated 1-4 times, with each extraction lasting 1-2 hours.[9]

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol, yielding a concentrated liquid.[9]

-

Macroporous Resin Chromatography:

-

Final Concentration and Drying: The eluent containing the gypenosides is collected and concentrated under reduced pressure at a temperature below 60°C to a thick paste. This paste is then vacuum-dried to obtain the final gypenoside powder.[9]

Caption: Workflow for Gypenoside Extraction and Purification.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of gypenosides in a lipopolysaccharide (LPS)-stimulated macrophage cell line.

Methodology:

-

Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium.

-

Pretreatment: Cells are pretreated with varying concentrations of gypenosides for a specified period.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

-

Analysis of Inflammatory Markers:

-

mRNA Expression: The mRNA expression levels of pro-inflammatory mediators such as IL-6, IL-1β, COX-2, and TNF-α are quantified using quantitative real-time PCR (qRT-PCR).[6]

-

Protein Expression: The protein levels of these mediators can be assessed by methods such as ELISA or Western blotting.

-

-

Data Analysis: The results are analyzed to determine the dose-dependent inhibitory effect of gypenosides on the expression of inflammatory markers.

In Vivo Murine Model of Asthma

This protocol details an in vivo experiment to assess the therapeutic potential of this compound in a murine model of ovalbumin (OVA)-induced asthma.[3]

Methodology:

-

Animal Model: BALB/c mice are sensitized to OVA through intraperitoneal injections to induce an asthmatic phenotype.

-

Treatment: Asthmatic mice are treated with this compound via intraperitoneal injection at specified doses (e.g., 10 mg/kg and 30 mg/kg).[3] A control group receives a vehicle, and a positive control group may receive a standard asthma medication like prednisolone.[3]

-

Assessment of Airway Inflammation:

-

Airway Hyperresponsiveness (AHR) Measurement: AHR is assessed to determine the effect of the treatment on lung function.[3]

-

Histopathological Analysis: Lung tissues are examined for signs of inflammation and goblet cell hyperplasia.[3]

Caption: Workflow for an In Vivo Murine Asthma Model Study.

Molecular Mechanisms and Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Gypenosides have been shown to induce apoptosis in cancer cells by inhibiting this pathway.[10][11]

Mechanism:

-

Gypenosides downregulate the expression of PIK3CA, Akt, and mTOR.[9]

-

This leads to a decrease in the phosphorylation levels of Akt and mTOR, thereby inactivating the downstream signaling cascade that promotes cell survival and proliferation.[9]

Caption: this compound-mediated Inhibition of the PI3K/AKT/mTOR Pathway.

Modulation of the MAPK/NF-κB Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Gypenosides have demonstrated anti-inflammatory effects by suppressing these pathways.[6][12]

Mechanism:

-

Gypenosides inhibit the phosphorylation of MAPK pathway components, including ERK, JNK, and p38.[13]

-

This, in turn, prevents the phosphorylation of IκBα, an inhibitor of NF-κB.[13]

-

As a result, the translocation of the p65 subunit of NF-κB into the nucleus is blocked, leading to a reduction in the transcription of pro-inflammatory genes.[13]

Caption: this compound's Modulation of the MAPK/NF-κB Signaling Pathway.

Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Gypenoside XVII, a related gypenoside, has been shown to activate the Nrf2/Antioxidant Response Element (ARE) pathway, leading to neuroprotective effects.[14]

Mechanism:

-

Gypenoside XVII activates the PI3K/Akt pathway, which in turn inhibits Glycogen Synthase Kinase-3β (GSK-3β).[14]

-

The inhibition of GSK-3β leads to the nuclear translocation of Nrf2.[14]

-

In the nucleus, Nrf2 binds to the ARE, upregulating the expression of antioxidant enzymes such as heme oxygenase 1 (HO-1), which protects against oxidative stress.[14]

Caption: Activation of the Nrf2/ARE Pathway by Gypenoside XVII.

Quantitative Pharmacological Data

The following table summarizes key quantitative data on the pharmacological effects of this compound from various preclinical studies.

| Experimental Model | Parameter | Treatment | Result | Reference |

| In Vivo Murine Asthma Model | Eosinophil Infiltration in Lungs | 10-30 mg/kg this compound (i.p.) | Significantly reduced | [1] |

| Airway Hyperresponsiveness | 10-30 mg/kg this compound (i.p.) | Mitigated | [1] | |

| BALF Cytokines (IL-4, IL-5, IL-13) | 10-30 mg/kg this compound (i.p.) | Decreased levels | [1] | |

| In Vivo Rat Myocardial Ischemia/Reperfusion Injury Model | Infarct Area | 100 mg/kg this compound (gavage) | Reduced | [1] |

| Apoptosis in Myocardial Tissue | 100 mg/kg this compound (gavage) | Reduced | [1] | |

| In Vitro TNF-α/IL-4-treated BEAS-2B cells | Cytokine/Chemokine Secretion | 0-10 µM this compound (24h) | Reduced | [1] |

| ROS Production | 0-10 µM this compound (24h) | Inhibited | [1] | |

| In Vitro OGD/R-treated H9c2 cells | Cell Viability | 10-20 µM this compound (24h) | Increased | [1] |

| Apoptosis | 10-20 µM this compound (24h) | Inhibited | [1] |

Conclusion

This compound, a prominent saponin from Gynostemma pentaphyllum, exhibits a range of pharmacological activities with therapeutic potential. Its mechanisms of action involve the modulation of key signaling pathways such as PI3K/AKT/mTOR, MAPK/NF-κB, and Nrf2/ARE. The preclinical data presented in this guide underscore the importance of continued research into this compound for the development of novel therapeutic agents for inflammatory diseases, cancer, and cardiovascular disorders. Further investigation into its pharmacokinetics, bioavailability, and safety profile in human subjects is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-conferences.org [bio-conferences.org]

- 3. glpbio.com [glpbio.com]

- 4. Gypenoside - Wikipedia [en.wikipedia.org]

- 5. Gypenoside inhibits RANKL-induced osteoclastogenesis by regulating NF-κB, AKT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical composition of tetraploid Gynostemma pentaphyllum gypenosides and their suppression on inflammatory response by NF‐κB/MAPKs/AP‐1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical composition of five commercial Gynostemma pentaphyllum samples and their radical scavenging, antiproliferative, and anti-inflammatory properties. | Semantic Scholar [semanticscholar.org]

- 8. CN104306428A - Method for extracting and purifying Gypenoside from Gynostemma pentaphyllum - Google Patents [patents.google.com]

- 9. Mechanism of gypenosides of Gynostemma pentaphyllum inducing apoptosis of renal cell carcinoma by PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 11. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B Pathway In Vitro and In Vivo [frontiersin.org]

- 13. Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Attenuation of Aβ25-35-induced parallel autophagic and apoptotic cell death by gypenoside XVII through the estrogen receptor-dependent activation of Nrf2/ARE pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Gypenoside A

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the preliminary biological screening of Gypenoside A, a triterpenoid saponin isolated from Gynostemma pentaphyllum. This compound and related gypenosides have garnered significant interest for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] This guide outlines the core experimental protocols, summarizes key quantitative data from preclinical studies, and visualizes the critical signaling pathways involved in its mechanism of action.

Anti-Cancer Activity

Gypenosides have demonstrated potent anti-cancer activities across various cancer cell lines, including lung, gastric, colorectal, and bladder cancer.[3][4][5] The primary mechanisms involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[4][6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A crucial pathway targeted by gypenosides in cancer is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[4][5] this compound has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[4][5]

References

- 1. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 5. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Gypenoside A: A Technical Guide to its Role in Anti-Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside A, a triterpenoid saponin isolated from Gynostemma pentaphyllum, has garnered significant attention for its potent anti-inflammatory and antioxidant properties.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for inflammation-related diseases.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary pathways implicated in its mechanism of action include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NLRP3 inflammasome pathway. By targeting these pathways, this compound effectively reduces the expression and secretion of pro-inflammatory mediators.

Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, demonstrating the dose-dependent inhibitory effects of this compound on inflammatory markers.

In Vitro Studies

| Cell Line | Inflammatory Stimulus | This compound Concentration | Analyte | % Inhibition / Fold Change | Reference |

| BEAS-2B | TNF-α/IL-4 | 0-10 μM | IL-6, IL-8, MCP-1, CCL5, CCL11, CCL24 | Significant reduction | [2] |

| BEAS-2B | TNF-α/IL-4 | 0-10 μM | ROS | Attenuated response | [2] |

| H9c2 | OGD/R | 10-20 μM | Apoptosis | Inhibition | [1] |

| RAW264.7 | LPS | 50-200 μg/ml | IL-6, TNF-α, NO | Dose-dependent decrease | [3] |

| Human OA Chondrocytes | IL-1β | Not Specified | NO, PGE2 | Dose-dependent inhibition | [4] |

| Human OA Chondrocytes | IL-1β | Not Specified | MMP3, MMP13 | Inhibition | [4] |

In Vivo Studies

| Animal Model | This compound Dosage | Route of Administration | Key Findings | Reference |

| Murine Asthma Model | 10-30 mg/kg | Intraperitoneal injection | Reduced airway inflammation, eosinophil infiltration, and Th2 cytokine expression. | [2][4] |

| Rat Myocardial I/R | 100 mg/kg | Gavage | Improved hemodynamic parameters, reduced apoptosis and infarct area. | [1] |

| LPS-treated Mice | Not Specified | Not Specified | Alleviated astrogliosis and decreased production of inflammatory mediators in the brain cortex. | [5] |

Key Anti-Inflammatory Signaling Pathways

This compound's anti-inflammatory properties are intrinsically linked to its ability to modulate key signaling cascades that orchestrating the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit the activation of the NF-κB pathway.[6][7] It achieves this by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target inflammatory genes.[6][7] Some studies also suggest that Gypenoside XLIX, another gypenoside, inhibits NF-κB activation through a PPAR-alpha-dependent pathway.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound from Gynostemma pentaphyllum Attenuates Airway Inflammation and Th2 Cell Activities in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 4. Gypenoside inhibits interleukin-1β-induced inflammatory response in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gypenoside XLIX isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 8. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Power of Gypenoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside A, a triterpenoid saponin derived from Gynostemma pentaphyllum, has emerged as a promising natural compound with potent antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant effects of this compound, focusing on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research and development. The primary mechanism of this compound's antioxidant activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis. This guide visualizes this critical pathway and associated experimental workflows using Graphviz diagrams, offering a clear and comprehensive overview for researchers and drug development professionals.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous chronic and degenerative diseases. This compound has demonstrated significant potential in mitigating oxidative damage by directly scavenging free radicals and, more importantly, by upregulating the expression of endogenous antioxidant enzymes.[1] This guide delves into the scientific evidence supporting the antioxidant effects of this compound, providing a valuable resource for its potential therapeutic applications.

Quantitative Analysis of Antioxidant Effects

The antioxidant efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of its protective effects against oxidative stress markers.

Table 1: In Vitro Antioxidant Effects of Gypenosides

| Cell Line | Stressor | Gypenoside Concentration | Outcome Measure | Result | Reference |

| BEAS-2B | TNF-α/IL-4 | 1 µM | ROS Levels | Significant reduction | [2] |

| BEAS-2B | TNF-α/IL-4 | 5 µM | ROS Levels | Further significant reduction | [2] |

| BEAS-2B | TNF-α/IL-4 | 10 µM | ROS Levels | Most significant reduction | [2] |

| Retinal Ganglion Cells (RGCs) | H₂O₂ | 50 µg/mL | Intracellular ROS | ~22.18% reduction | [3] |

| Retinal Ganglion Cells (RGCs) | H₂O₂ | 100 µg/mL | Intracellular ROS | Reduction | [3] |

| Retinal Ganglion Cells (RGCs) | H₂O₂ | 200 µg/mL | Intracellular ROS | ~45.73% reduction | [3] |

Table 2: In Vivo Antioxidant Effects of this compound in a Murine Asthma Model

| Treatment Group | Dosage | Malondialdehyde (MDA) Level (nmol/mg protein) | Glutathione (GSH) Level (U/mg protein) | Reference |

| Normal Control | - | ~0.6 | ~7.5 | [4][5] |

| OVA-induced Asthma | - | ~1.4 | ~4.5 | [4][5] |

| This compound | 10 mg/kg | ~1.0 | ~5.8 | [4][5] |

| This compound | 30 mg/kg | ~0.8 | ~6.5 | [4][5] |

| Prednisolone | 5 mg/kg | ~0.9 | ~6.0 | [4][5] |

Table 3: In Vivo Antioxidant Effects of Gypenosides in a Hepatic Ischemia/Reperfusion (I/R) Mouse Model

| Treatment Group | Malondialdehyde (MDA) Level (nmol/mg) | GSH:GSSG Ratio | Reference |

| Sham | 0.23 ± 0.01 | 8.44 | [6][7] |

| I/R | 0.46 ± 0.04 | 3.61 | [6][7] |

| Gypenoside-treated I/R | Significantly reduced vs. I/R | Attenuated decrease vs. I/R | [6][7] |

Molecular Mechanism of Action: The Nrf2 Signaling Pathway

The cornerstone of this compound's antioxidant activity lies in its ability to activate the Nrf2 signaling pathway.[8] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which collectively enhance the cellular antioxidant capacity.[9]

References

- 1. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gypenosides Prevent H2O2-Induced Retinal Ganglion Cell Apoptosis by Concurrently Suppressing the Neuronal Oxidative Stress and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Gynostemma pentaphyllum Attenuates Airway Inflammation and Th2 Cell Activities in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Gypenoside attenuates hepatic ischemia/reperfusion injury in mice via anti-oxidative and anti-apoptotic bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Attenuation of Aβ25-35-induced parallel autophagic and apoptotic cell death by gypenoside XVII through the estrogen receptor-dependent activation of Nrf2/ARE pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gypenosides Prevent H2O2-Induced Retinal Ganglion Cell Apoptosis by Concurrently Suppressing the Neuronal Oxidative Stress and Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

Gypenoside A: A Potential Neuroprotective Agent for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gypenoside A, a triterpenoid saponin derived from the plant Gynostemma pentaphyllum, is emerging as a promising candidate for the development of novel neuroprotective therapies. This technical guide provides a comprehensive overview of the neuroprotective properties of gypenosides, with a focus on the potential mechanisms of this compound. While much of the current research has investigated the effects of gypenoside extracts or specific analogues other than this compound, the collective evidence strongly suggests a therapeutic potential for this class of compounds in mitigating neuronal damage associated with a range of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease. This document will synthesize the available preclinical data, detail relevant experimental protocols, and visualize the key signaling pathways implicated in the neuroprotective effects of gypenosides.

The neuroprotective activities of gypenosides are multifaceted, primarily attributed to their potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3] Preclinical studies, conducted in both in vitro and in vivo models, have demonstrated that gypenosides can modulate critical signaling pathways such as NF-κB, Nrf2, PI3K/Akt, and AMPK, all of which are pivotal in neuronal survival and function.[1] This guide will delve into the experimental evidence supporting these mechanisms, presenting quantitative data in a structured format to facilitate analysis and comparison. Detailed methodologies from key studies are also provided to aid in the replication and further exploration of these findings.

It is important to note that while the broader class of gypenosides has shown significant promise, dedicated research on this compound is still in its nascent stages. Therefore, this guide will draw upon the extensive research on closely related gypenosides to infer the likely therapeutic mechanisms of this compound, while clearly indicating the specific compound used in each cited study.

Quantitative Data on the Neuroprotective Effects of Gypenosides

The following tables summarize the quantitative findings from preclinical studies on various gypenosides, offering insights into their neuroprotective efficacy.

Table 1: In Vitro Neuroprotective Effects of Gypenosides

| Gypenoside Analogue | Model | Concentration | Outcome | Reference |

| Gypenosides (GP) | MPP+-induced oxidative injury in primary dopaminergic neurons | Pre-, co-, and post-treatment | Dose-dependent attenuation of oxidative damage, reduction of dopamine uptake, and loss of TH-immunopositive neurons. | [4] |

| Gypenosides (GP) | H2O2-induced oxidative stress in retinal ganglion cells | 50-200 µg/mL | Increased cell viability, reduced apoptosis. | |

| Gypenoside XLIX | Oxygen-glucose deprivation (OGD) in neuronal cells | 12.5 µM | Significantly improved neuronal viability (p < 0.01) and reduced apoptosis (p < 0.01). | |

| Gypenoside XVII | Aβ25-35-induced neurotoxicity in PC12 cells | 10 µM | Provided protective effects against oxidative stress, apoptosis, and autophagic cell death. |

Table 2: In Vivo Neuroprotective Effects of Gypenosides

| Gypenoside Analogue | Animal Model | Dosage | Outcome | Reference |

| Gypenosides (GP) | MPTP-induced Parkinson's disease in mice | Not specified | Attenuated the loss of nigral dopaminergic neurons and motor dysfunction. | [2] |

| Gypenosides (GP) | Chronic cerebral hypoperfusion in rats | 200 mg/kg/day | Improved spatial learning and memory, enhanced antioxidant abilities, and reduced astrocyte activation. | [5] |

| Gypenosides (GP) | Middle Cerebral Artery Occlusion (MCAO) in rats | Pre-treatment | Reduced infarct volume and improved motor function. | [6] |

| Gypenoside XVII | Chronic unpredictable mild stress in mice | 10 mg/kg | Attenuated depression-like behaviors and inhibited microglial activation. | [7] |

| Gypenoside (GP-14) | High-altitude cerebral edema in mice | 100 and 200 mg/kg | Alleviated neuroinflammation and blood-brain barrier disruption. | [8] |

Key Signaling Pathways in Gypenoside-Mediated Neuroprotection

Gypenosides exert their neuroprotective effects through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Caption: Key signaling pathways modulated by this compound for neuroprotection.

Experimental Protocols

To ensure the reproducibility and further investigation of the neuroprotective effects of gypenosides, this section details the methodologies employed in key preclinical studies.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neuronal Cells

This protocol is representative of studies investigating the neuroprotective effects of gypenosides in a cellular model of ischemic stroke.

-

Cell Culture: Primary cortical neurons are cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

-

OGD Induction: To mimic ischemia, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for a specified duration (e.g., 2 hours).

-

Reoxygenation and Treatment: Following OGD, the medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator. This compound (or other analogues) is added to the medium at various concentrations during the reoxygenation phase.

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using the MTT or CCK-8 assay at 24 hours post-reoxygenation.

-

Apoptosis: Quantified by TUNEL staining or flow cytometry using Annexin V/Propidium Iodide staining.

-

Western Blot Analysis: Protein lysates are collected to measure the expression levels of key signaling molecules (e.g., phosphorylated Akt, Nrf2, cleaved caspase-3).

-

Caption: Experimental workflow for the in vitro OGD/R model.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This protocol is a standard model for preclinical stroke research and is used to evaluate the in vivo efficacy of neuroprotective compounds like gypenosides.

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

-

MCAO Surgery: The middle cerebral artery is occluded for a defined period (e.g., 90 minutes) using an intraluminal filament to induce focal cerebral ischemia.

-

Reperfusion and Treatment: The filament is withdrawn to allow for reperfusion. This compound (or other analogues) is administered, typically via intraperitoneal or intravenous injection, at the onset of reperfusion or at specified time points thereafter.

-

Assessment of Neuroprotection:

-

Neurological Deficit Scoring: Behavioral tests (e.g., mNSS) are performed at various time points (e.g., 24, 48, 72 hours) post-MCAO to assess motor and sensory function.

-

Infarct Volume Measurement: At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Immunohistochemistry and Western Blot: Brain tissue is processed to examine markers of apoptosis (e.g., TUNEL), inflammation (e.g., Iba1 for microglia), and the expression of target signaling proteins.

-

Conclusion and Future Directions

The collective preclinical evidence strongly supports the neuroprotective potential of gypenosides. Their ability to modulate multiple key signaling pathways involved in neuronal survival, inflammation, and oxidative stress makes them attractive candidates for the development of therapies for a variety of neurodegenerative and acute neurological conditions.

However, a significant portion of the existing research has been conducted with mixed gypenoside extracts or with specific analogues other than this compound. To advance this compound as a viable clinical candidate, future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to determine its bioavailability in the central nervous system.

-

Dose-Response and Efficacy Studies: Conducting rigorous dose-response studies in various animal models of neurological diseases to establish the optimal therapeutic window for this compound.

-

Target Engagement Studies: Confirming the direct molecular targets of this compound within the identified signaling pathways.

-

Long-term Safety and Toxicity Studies: Evaluating the long-term safety profile of this compound to ensure its suitability for chronic administration in neurodegenerative diseases.

By addressing these key research areas, the full therapeutic potential of this compound as a neuroprotective agent can be realized, paving the way for its potential clinical development and application.

References

- 1. Neuroprotective effects of Gypenosides: A review on preclinical studies in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of gypenosides against oxidative injury in the substantia nigra of a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of gypenosides in experimental autoimmune optic neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gypenosides protects dopaminergic neurons in primary culture against MPP(+)-induced oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gypenosides improve cognitive impairment induced by chronic cerebral hypoperfusion in rats by suppressing oxidative stress and astrocytic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gypenosides pre-treatment protects the brain against cerebral ischemia and increases neural stem cells/progenitors in the subventricular zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gypenoside XVII, an Active Ingredient from Gynostemma Pentaphyllum, Inhibits C3aR-Associated Synaptic Pruning in Stressed Mice [mdpi.com]

- 8. A bioactive gypenoside (GP-14) alleviates neuroinflammation and blood brain barrier (BBB) disruption by inhibiting the NF-κB signaling pathway in a mouse high-altitude cerebral edema (HACE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

Gypenoside A: A Deep Dive into its Anti-Diabetic Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Gypenoside A, a saponin extracted from Gynostemma pentaphyllum, has emerged as a promising natural compound with significant anti-diabetic properties. This technical guide synthesizes the current scientific understanding of this compound's effects on glucose metabolism, insulin sensitivity, and related signaling pathways. It is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the existing preclinical evidence, detailed experimental methodologies, and the molecular mechanisms underpinning its therapeutic potential.

Quantitative Data Summary

The anti-diabetic effects of gypenosides, including this compound, have been quantified in numerous preclinical studies. The following tables summarize key findings from both in vivo and in vitro experiments.

In Vivo Studies: Effects of Gypenoside Treatment in Diabetic Animal Models

| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |

| High-Fat Diet-Induced Obese C57BL/6J Mice | Gypenosides | 300 mg/kg/day | 8 weeks | - Reduced body weight gain- Decreased total plasma cholesterol- Lowered Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index | [1] |

| High-Fat Diet-Induced Obese C57BL/6J Mice | Gypenosides | 300 mg/kg/day | 12 weeks | - 19.9% reduction in final body weight- 40% decrease in plasma total cholesterol- 36% reduction in HOMA-IR index | [2] |

| Streptozotocin-Induced Type 2 Diabetic Rats | Gypenosides | 100 and 200 mg/kg | 6 weeks | - Significant decrease in fasting blood glucose- Improved oral glucose tolerance- Increased insulin sensitivity index | [3] |

| Type 2 Diabetic Rats with Non-Alcoholic Fatty Liver Disease | Gypenosides | 200, 400, 800 mg/kg/day | - | - Dose-dependent decrease in blood glucose, triglycerides, and total cholesterol- Reduced serum insulin levels | [2] |

In Vitro Studies: Effects of Gypenoside Treatment on Cellular Models

| Cell Line | Treatment | Concentration | Duration | Key Findings | Reference |

| BRIN-BD11 (pancreatic β-cells) | Gypenoside | 100 µg/mL | 1 hour | - 4.4-fold increase in insulin secretion at 1.1 mM glucose- 3-fold increase in insulin secretion at 16.7 mM glucose | [4] |

| GLUTag (intestinal L-cells) | Gypenosides | 50 & 100 µg/mL | 1 hour | - Stimulated acute GLP-1 secretion at both low and high glucose concentrations | [5] |

| HepG2 (human liver cancer cells) | Damulin A and B (Gypenosides) | - | - | - Increased phosphorylation of AMPK- Enhanced glucose uptake | [6] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-diabetic effects by modulating several critical signaling pathways involved in glucose homeostasis and insulin action. The primary pathways identified are the PI3K/Akt pathway, the AMPK pathway, and the NF-κB pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of insulin's metabolic effects. This compound has been shown to activate this pathway, leading to enhanced glucose uptake and utilization.

Caption: this compound activates the PI3K/Akt pathway, promoting GLUT4 translocation and glucose uptake.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor. Its activation by this compound leads to increased glucose uptake and fatty acid oxidation, while suppressing gluconeogenesis.

Caption: this compound activates AMPK, leading to beneficial metabolic effects.

NF-κB Signaling Pathway

Chronic inflammation is a key contributor to insulin resistance. This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway, thereby improving insulin sensitivity.

Caption: this compound inhibits the NF-κB pathway, reducing inflammation and insulin resistance.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound's anti-diabetic effects.

In Vivo Experimental Workflow

A common workflow for evaluating the anti-diabetic effects of this compound in animal models is depicted below.

Caption: General workflow for in vivo studies of this compound's anti-diabetic effects.

1. Animal Models:

-

High-Fat Diet (HFD)-Induced Diabetic Mice: C57BL/6J mice are commonly fed a diet containing 45-60% kcal from fat for 8-16 weeks to induce obesity, insulin resistance, and hyperglycemia.

-

Streptozotocin (STZ)-Induced Diabetic Rats: A single intraperitoneal injection of STZ (e.g., 40-65 mg/kg) is used to selectively destroy pancreatic β-cells, leading to insulin deficiency and hyperglycemia. A combination of HFD and a low dose of STZ is often used to mimic type 2 diabetes.

2. Gypenoside Administration:

-

Gypenosides are typically administered orally via gavage at doses ranging from 100 to 800 mg/kg body weight per day.

-

The treatment duration usually ranges from 4 to 12 weeks.

3. Metabolic Assessments:

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, animals are given an oral glucose load (e.g., 2 g/kg). Blood glucose levels are measured at baseline and at various time points (e.g., 30, 60, 90, and 120 minutes) post-glucose administration.

-

Insulin Tolerance Test (ITT): Following a short fast, animals are injected intraperitoneally with human insulin (e.g., 0.75 U/kg). Blood glucose is monitored at several intervals to assess insulin sensitivity.

-

Biochemical Analysis: Fasting blood glucose, serum insulin, total cholesterol, and triglycerides are measured using commercially available kits. The HOMA-IR index is calculated as [fasting insulin (μU/mL) × fasting glucose (mmol/L)] / 22.5.

4. Molecular Analysis:

-

Western Blotting: Protein expression and phosphorylation status of key signaling molecules (e.g., Akt, AMPK, NF-κB) in tissues like the liver, skeletal muscle, and adipose tissue are determined. Tissues are homogenized in lysis buffer, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

Quantitative Real-Time PCR (qPCR): The mRNA expression of target genes (e.g., pro-inflammatory cytokines, glucose transporters) is quantified. Total RNA is extracted from tissues, reverse-transcribed to cDNA, and amplified using gene-specific primers and a fluorescent dye.

In Vitro Experimental Protocols

1. Cell Culture:

-

BRIN-BD11 cells: A rat pancreatic β-cell line used to study insulin secretion.

-

GLUTag cells: An enteroendocrine L-cell line used to investigate GLP-1 secretion.

-

HepG2 cells: A human liver cell line used to study hepatic glucose metabolism.

-

L6 myotubes: A rat skeletal muscle cell line used to examine glucose uptake.

2. Gypenoside Treatment:

-

Cells are typically incubated with this compound or gypenoside extracts at concentrations ranging from 10 to 100 µg/mL for various durations (e.g., 1 to 24 hours).

3. Key Assays:

-

Insulin/GLP-1 Secretion Assay: Cells are incubated in a buffer with low or high glucose concentrations in the presence or absence of gypenosides. The supernatant is collected, and the concentration of secreted insulin or GLP-1 is measured by ELISA.

-

Glucose Uptake Assay: Cells are incubated with a fluorescent glucose analog (e.g., 2-NBDG) with or without gypenoside treatment. The fluorescence intensity inside the cells is measured to quantify glucose uptake.

-

Cell Viability Assay: The effect of gypenosides on cell viability is assessed using assays like the MTT assay.

-

Western Blotting and qPCR: Similar to the in vivo protocols, these techniques are used to analyze the expression and activation of target proteins and genes in cell lysates.

Conclusion

The preclinical data strongly support the anti-diabetic potential of this compound. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like PI3K/Akt, AMPK, and NF-κB, positions it as a compelling candidate for further investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design future studies aimed at translating these promising preclinical findings into clinical applications for the management of type 2 diabetes. Further research focusing on the specific molecular interactions of this compound and its long-term efficacy and safety in clinical trials is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of action of gypenosides on type 2 diabetes and non-alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Study on effect of gypenosides on insulin sensitivity of rats with diabetes mellitus via regulating NF-κB signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Initial studies on Gypenoside A cytotoxicity in tumor cell lines

An In-depth Technical Guide on the Core of Initial Studies on Gypenoside A Cytotoxicity in Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals